molecular formula C21H21NO4S B2420707 Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-29-2

Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2420707
CAS No.: 477490-29-2
M. Wt: 383.46
InChI Key: QESYDFVADOJNPV-UHFFFAOYSA-N
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Description

“Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that has gained significant attention in the fields of pharmaceuticals and materials. Thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S , is a key component of this compound. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves a [3+2] cycloaddition reaction of certain compounds with an alkyne moiety and regioselective cycloisomerization . This leads to the formation of thiophenes in good to excellent yields .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of 4-Methylene-4H-3,1-Benzoxazines: A domino process involving an aza-Wittig reaction, carbodiimide-mediated ring closure, and an enol-induced ring interconversion has been utilized for the synthesis of 4-methylene-4H-3,1-benzoxazines, highlighting the chemical versatility of benzothiophene derivatives (Fresneda, Sánz, Bleda, & Molina, 2007).
  • Synthesis of Benzo[b]thiophene-4,7-diones: The reaction of methyl mercaptoacetate with activated 1,4-benzoquinones led to the synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate, demonstrating the synthetic utility of benzothiophene derivatives in producing complex organic molecules (Ruiz, Tapia, Valderrama, & Vega, 1981).

Medicinal Chemistry and Biological Applications

  • Inhibition of Urokinase: The synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines has been described, which selectively inhibit urokinase-type plasminogen activator (uPA) with IC50 values of 70-320 nM, indicating potential therapeutic applications (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).
  • Photocatalytic Degradation of Environmental Contaminants: The study on the photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports shows the environmental application of benzothiophene derivatives in reducing the concentration of toxic intermediates in aqueous solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Material Science and Environmental Applications

  • Metal-Organic Frameworks (MOFs): Thiophene-based MOFs have been reported to exhibit efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants, underscoring the utility of benzothiophene derivatives in the design of materials for environmental monitoring (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Mechanism of Action

Target of Action

Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex chemical compound used in diverse scientific research They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Properties

IUPAC Name

methyl 3-[(4-butoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-3-4-13-26-15-11-9-14(10-12-15)20(23)22-18-16-7-5-6-8-17(16)27-19(18)21(24)25-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESYDFVADOJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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